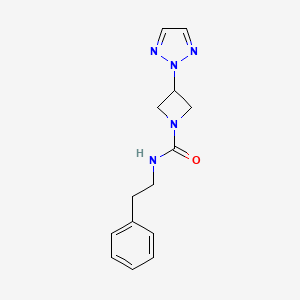

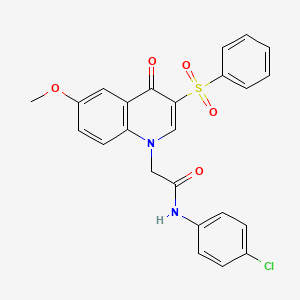

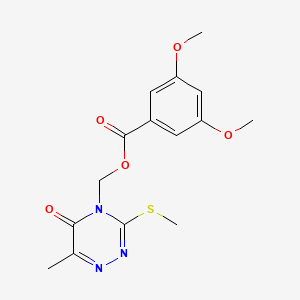

N-(3-chloro-4-fluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves a series of reactions starting with specific precursors and utilizing catalysts and specific conditions to achieve the desired chemical structure. For instance, Sunder and Maleraju (2013) outlined a process for synthesizing derivatives by reacting pyrazole with various substituted acetamides, confirming structures via NMR, IR, and Mass spectra [Sunder & Maleraju, 2013]. Cheung et al. (2014) detailed a synthesis method for a potent ligand through a four-step process starting from commercially available materials [Cheung et al., 2014].

Molecular Structure Analysis

The molecular structure of compounds similar to the one is typically elucidated using various spectroscopic methods, including NMR, IR, Mass spectra, and sometimes X-ray diffraction analysis. The structure is crucial for understanding the compound's potential interactions and reactivity. For example, the structure of a synthesized compound was determined through NMR and X-ray diffraction by Ping (2007) [Ping, 2007].

Chemical Reactions and Properties

Chemical reactions and properties are central to understanding how the compound interacts with other chemicals and its stability. For instance, the modification of certain acetamide compounds to improve their properties or reactivity was discussed by Wang et al. (2015), highlighting the significance of structural changes on biological activity [Wang et al., 2015].

Physical Properties Analysis

The physical properties, including solubility, crystal form, and stability, are crucial for the compound's application and handling. Euler et al. (2004) discussed the physicochemical and biopharmaceutical properties of a thrombin inhibitor, emphasizing the importance of particle surface area and crystal form on its absorption [Euler et al., 2004].

Chemical Properties Analysis

The chemical properties, including reactivity, potential for modifications, and interactions with biological targets, are essential for designing compounds with specific functions. Lee et al. (2007) provided insights into the potency of certain acetamides as thrombin inhibitors, indicating how specific substitutions can affect affinity for the target [Lee et al., 2007].

Applications De Recherche Scientifique

Anticancer Activity

Several studies have investigated the anticancer potential of derivatives of N-(3-chloro-4-fluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide. For instance, Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, showing significant anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Additionally, Qin et al. (2020) described the synthesis of novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, exhibiting promising inhibitory activity against cancer cells (Qin, Zhu, Zhu, Zhang, Fu, Liu, Wang, & Ouyang, 2020).

Anti-inflammatory Activity

K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide with notable anti-inflammatory activity (Sunder & Maleraju, 2013).

Antimicrobial Activity

Badiger et al. (2013) explored the antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, showing effectiveness against various bacterial and fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013). Darekar et al. (2020) also reported antibacterial activity in novel derivatives synthesized using microwave irradiation (Darekar, Karale, Akolkar, & Burungale, 2020).

Antifungal and Apoptotic Effects

Çavușoğlu, Yurttaş, and Cantürk (2018) synthesized triazole-oxadiazole compounds with potent antifungal and apoptotic effects against Candida species (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Local Anaesthetic Activities

Badiger et al. (2012) conducted research on various 2-aminothiazole and 2-aminothiadiazole derivatives of N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides, demonstrating their potential as local anaesthetics (Badiger, Khan, Kalashetti, & Khazi, 2012).

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClF2N4OS2/c1-12-21(32-22(26-12)13-2-4-14(24)5-3-13)18-8-9-20(29-28-18)31-11-19(30)27-15-6-7-17(25)16(23)10-15/h2-10H,11H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEFFUNHQNHJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClF2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)

![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)

![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)

![Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-](/img/structure/B2488907.png)

![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2488911.png)